molecular formula C7H7F3N2 B1395859 (2-(Trifluoromethyl)pyridin-4-yl)methanamine CAS No. 916304-20-6

(2-(Trifluoromethyl)pyridin-4-yl)methanamine

Cat. No.: B1395859
CAS No.: 916304-20-6
M. Wt: 176.14 g/mol
InChI Key: LETQLOMLPJORPB-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyridin-4-yl)methanamine: is a chemical compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanamine typically involves the following steps:

  • Starting Material: The synthesis often begins with 2-(trifluoromethyl)pyridine as the starting material.

  • Halogenation: The pyridine ring is halogenated at the 4-position to introduce a halide (e.g., chlorine or bromine).

  • Amination: The halogenated pyridine undergoes nucleophilic substitution with an amine source (e.g., ammonia or an amine derivative) to introduce the amine group at the 4-position.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and advanced purification systems are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

(2-(Trifluoromethyl)pyridin-4-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Various substituted pyridines and amine derivatives.

Scientific Research Applications

(2-(Trifluoromethyl)pyridin-4-yl)methanamine: has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-(Trifluoromethyl)pyridin-4-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

(2-(Trifluoromethyl)pyridin-4-yl)methanamine: can be compared with other similar compounds, such as:

  • 2-(Trifluoromethyl)pyridine: Lacks the amine group, resulting in different chemical properties and reactivity.

  • 4-(Trifluoromethyl)pyridine: The trifluoromethyl group is at a different position, leading to distinct chemical behavior.

  • 2-(Trifluoromethyl)pyridin-3-yl)methanamine: Similar structure but with the amine group at a different position on the pyridine ring.

Properties

IUPAC Name

[2-(trifluoromethyl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETQLOMLPJORPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717129
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916304-20-6
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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